molecular formula C21H20BrN5 B343515 6-AMINO-8-(3-BROMOPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE

6-AMINO-8-(3-BROMOPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE

Cat. No.: B343515
M. Wt: 422.3 g/mol
InChI Key: RIYJHUOZUBTFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-AMINO-8-(3-BROMOPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-(3-BROMOPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 3-bromobenzaldehyde with isopropylamine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as nano-sphere silica sulfuric acid, to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-(3-BROMOPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 6-AMINO-8-(3-BROMOPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-8-(3-BROMOPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H20BrN5

Molecular Weight

422.3 g/mol

IUPAC Name

6-amino-8-(3-bromophenyl)-2-propan-2-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C21H20BrN5/c1-13(2)27-7-6-16-17(9-23)20(26)21(11-24,12-25)19(18(16)10-27)14-4-3-5-15(22)8-14/h3-6,8,13,18-19H,7,10,26H2,1-2H3

InChI Key

RIYJHUOZUBTFBP-UHFFFAOYSA-N

SMILES

CC(C)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)Br

Canonical SMILES

CC(C)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.